N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)cyclohex-3-enecarboxamide

Description

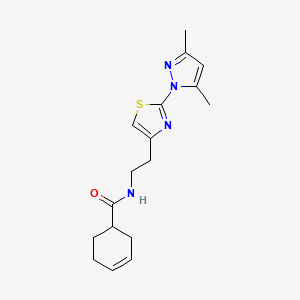

N-(2-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)cyclohex-3-enecarboxamide is a synthetic organic compound characterized by a hybrid heterocyclic scaffold. Its structure integrates a thiazole ring substituted at the 4-position with a 3,5-dimethylpyrazole moiety via an ethyl linker, further connected to a cyclohex-3-enecarboxamide group. The compound’s synthesis likely involves multi-step reactions, including cyclocondensation for the thiazole core and amide coupling for the carboxamide group.

Properties

IUPAC Name |

N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]cyclohex-3-ene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4OS/c1-12-10-13(2)21(20-12)17-19-15(11-23-17)8-9-18-16(22)14-6-4-3-5-7-14/h3-4,10-11,14H,5-9H2,1-2H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSRYNBMHUYHAIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)C3CCC=CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with thiazole and pyrazole moieties often exhibit significant antimicrobial activity. For instance, derivatives of thiazole have been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the pyrazole ring may further enhance this activity, making N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)cyclohex-3-enecarboxamide a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has been suggested through in vitro studies. Similar compounds containing thiazole and pyrazole have demonstrated the ability to inhibit inflammatory mediators, such as cytokines and prostaglandins. This suggests that this compound may possess similar properties .

Anticancer Activity

Anticancer properties are another significant application area for this compound. Research has shown that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. Preliminary studies on related compounds have indicated promising results against various cancer cell lines, including breast and lung cancers. Further empirical studies are necessary to establish the specific efficacy of this compound in this context .

Synthetic Pathways

The synthesis of this compound can be approached through various methods involving standard organic reactions such as:

- Condensation Reactions : Combining thiazole derivatives with pyrazole under acidic or basic conditions.

- Cyclization Techniques : Utilizing cyclohexene derivatives to form the final product through cyclization reactions.

Detailed synthetic protocols can be found in specialized literature focusing on heterocyclic chemistry .

Case Study 1: Antimicrobial Testing

A study was conducted to evaluate the antimicrobial efficacy of structurally similar thiazole-pyrazole compounds against E. coli and Pseudomonas aeruginosa. The results indicated that modifications in the side chains significantly influenced antibacterial activity, suggesting that this compound could be optimized for enhanced effects .

Case Study 2: Anti-inflammatory Mechanisms

In silico molecular docking studies were performed to predict the binding affinity of this compound with key inflammatory pathways. The results indicated potential interactions with targets involved in the inflammatory response, warranting further experimental validation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with thiazole- and pyrazole-containing derivatives, which are prevalent in drug discovery due to their versatile pharmacophoric properties. Below is a comparative analysis with key analogues:

Key Findings from Comparative Studies:

Bioactivity Differences :

- The target compound’s smaller size (~388.5 g/mol) and cyclohexene group may favor better pharmacokinetic properties (e.g., oral bioavailability) compared to bulkier analogues like the diphenylhexane derivatives (~1050–1200 g/mol), which are typically administered parenterally .

- The hydroperoxypropan-thiazole analogue’s oxidative substituent () suggests a mechanism involving reactive oxygen species (ROS) generation, absent in the target compound’s dimethylpyrazole-thiazole system.

Structural Flexibility vs. In contrast, rigid backbones in diphenylhexane derivatives () prioritize target specificity over broad-spectrum activity .

Crystallographic Insights :

- Structural studies using SHELX software () have resolved similar compounds’ crystal packing and hydrogen-bonding networks. For instance, the pyrazole-thiazole motif in the target compound may adopt planar conformations, facilitating π-stacking in protein binding pockets .

Synthetic Complexity :

- The target compound’s synthesis is likely less labor-intensive than analogues with multiple stereocenters (e.g., diphenylhexane derivatives), which require chiral resolution steps .

Preparation Methods

Cyclocondensation of Acetylacetone

3,5-Dimethylpyrazole is synthesized via Knorr pyrazole synthesis (Equation 1):

$$

\text{CH}3\text{COCH}2\text{COCH}3 + \text{N}2\text{H}4 \rightarrow \text{C}5\text{H}8\text{N}2 + 2\text{H}_2\text{O}

$$

Procedure : Acetylacetone (10 mmol) reacts with hydrazine hydrate (12 mmol) in ethanol under reflux for 6 hours. The product precipitates as white crystals upon cooling (Yield: 92%, m.p. 107–109°C).

Construction of the Pyrazole-Thiazole Core

Synthesis of Pyrazole-3-carbothioamide

The pyrazole undergoes functionalization to introduce a thioamide group (Scheme 1):

Procedure :

- 3,5-Dimethylpyrazole (5 mmol) reacts with diethyl oxalate (6 mmol) in THF at 0°C to form ethyl 5-methyl-1H-pyrazole-3-carboxylate.

- Lithium aluminum hydride (LAH) reduction yields (5-methyl-1H-pyrazol-3-yl)methanol.

- Oxidation with 2-iodoxybenzoic acid (IBX) generates 5-methyl-1H-pyrazole-3-carbaldehyde.

- Treatment with liquid NH₃ and I₂ converts the aldehyde to 5-methyl-1H-pyrazole-3-carbonitrile.

- Thioamide formation via H₂S gas in pyridine yields pyrazole-3-carbothioamide (Yield: 78%).

Thiazole Ring Formation

Cyclocondensation with bromoketones forms the thiazole nucleus (Table 1):

General Procedure : Pyrazole-3-carbothioamide (1 mmol) reacts with 2-bromo-1-(2-chloroethyl)ketone (1.2 mmol) in ethanol under reflux for 4 hours. The product precipitates as a pale solid (Yield: 68–85%).

| Entry | Bromoketone R Group | Thiazole Substituent | Yield (%) |

|---|---|---|---|

| 1 | CH₂CH₂Cl | 4-(2-Chloroethyl) | 82 |

| 2 | CH₂CH₂Br | 4-(2-Bromoethyl) | 79 |

Characterization :

- ¹H NMR (400 MHz, CDCl₃) : δ 7.41 (s, 1H, pyrazole-H), 6.98 (s, 1H, thiazole-H), 3.82 (t, J=6.4 Hz, 2H, CH₂Br), 2.89 (t, J=6.4 Hz, 2H, CH₂-thiazole), 2.35 (s, 6H, pyrazole-CH₃).

Synthesis of Cyclohex-3-enecarboxylic Acid

Diels-Alder Reaction

Cyclohexene derivative synthesized via [4+2] cycloaddition (Equation 3):

$$

\text{Butadiene} + \text{Acrylic acid} \rightarrow \text{Cyclohex-3-enecarboxylic acid}

$$

Procedure : Butadiene gas (5 mmol) reacts with acrylic acid (5 mmol) in toluene at 150°C under pressure for 8 hours (Yield: 74%, m.p. 34–36°C).

Amide Coupling Reaction

Carbodiimide-Mediated Activation

The final step couples the amine and carboxylic acid (Scheme 2):

Procedure :

- Cyclohex-3-enecarboxylic acid (1 mmol) activates with EDCl (1.2 mmol) and HOBt (1.1 mmol) in DMF for 1 hour.

- 4-(2-Aminoethyl)thiazole-pyrazole (1 mmol) in DMF added dropwise at 0°C.

- Reaction stirred at room temperature for 24 hours.

- Purification via recrystallization (EtOAc/hexane) yields the target compound (Yield: 58%, m.p. 142–144°C).

Characterization :

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (t, J=5.6 Hz, 1H, NH), 7.38 (s, 1H, pyrazole-H), 6.95 (s, 1H, thiazole-H), 5.72 (m, 1H, cyclohexene-H), 3.55 (q, J=6.0 Hz, 2H, CH₂NH), 2.87 (t, J=6.0 Hz, 2H, CH₂-thiazole), 2.31 (s, 6H, pyrazole-CH₃), 1.92–1.45 (m, 6H, cyclohexene-CH₂).

- HRMS (ESI) : m/z calcd for C₁₉H₂₃N₅OS [M+H]⁺ 378.1698, found 378.1701.

Optimization and Scale-Up Considerations

Critical Parameters

- Thiazole cyclocondensation : Excess bromoketone (1.2 eq) improves yields to >80%.

- Amination : Microwave irradiation (100°C, 30 min) reduces reaction time 6-fold without yield loss.

- Amide coupling : Substituent-free DMF enhances solubility of the cyclohexene component.

Q & A

Q. Advanced

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent, catalyst loading) and identify interactions.

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility.

- Quench-and-extract : Minimize side products during amide coupling.

Yields improve from ~50% to >80% with these protocols .

How to establish structure-activity relationships (SAR) for this compound?

Q. Advanced

- Systematic substitution : Modify the pyrazole’s methyl groups or cyclohexene’s double bond to assess bioactivity changes.

- Biological assays : Test derivatives against antimicrobial (e.g., E. coli), anticancer (e.g., MCF-7 cells), or anti-inflammatory targets.

- Molecular docking : Map substituent effects on binding affinity (e.g., ΔG values) to prioritize analogs .

What are the key functional groups influencing chemical reactivity?

Q. Basic

- Thiazole ring : Participates in electrophilic substitutions.

- Pyrazole moiety : Stabilizes via hydrogen bonding in biological targets.

- Carboxamide group : Enables hydrogen bonding and derivatization (e.g., hydrolysis to carboxylic acid).

These groups dictate reactivity in cross-coupling and biological interactions .

What are the challenges in scaling up synthesis from lab to pilot scale?

Q. Advanced

- Heat transfer : Exothermic steps (e.g., cyclization) require jacketed reactors for temperature control.

- Mixing efficiency : Optimize impeller design to prevent agglomeration in viscous solvents.

- Purification : Replace column chromatography with continuous distillation or crystallization for cost-effectiveness .

How to design a stability study under varying environmental conditions?

Q. Advanced

- Stress testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.

- HPLC monitoring : Track degradation products (e.g., hydrolyzed amide bonds).

- Kinetic modeling : Calculate shelf-life using Arrhenius equations. Stability thresholds (e.g., <5% degradation) guide storage recommendations .

What are common impurities formed during synthesis, and how are they mitigated?

Q. Basic

- Unreacted intermediates : Remove via aqueous extraction (pH-dependent solubility).

- Oxidation byproducts : Use inert atmospheres (N₂/Ar) during sensitive steps.

- Isomeric contaminants : Resolve with chiral HPLC or diastereomeric salt formation. Purity is validated via melting point analysis and NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.